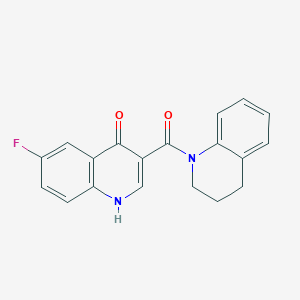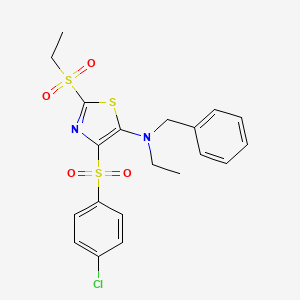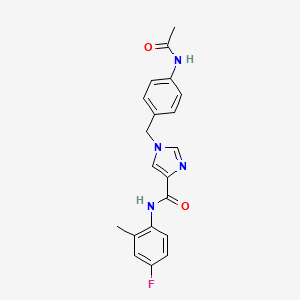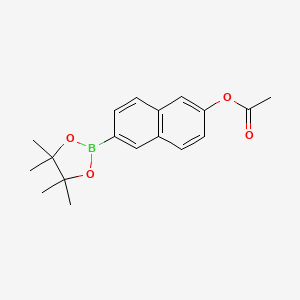
4-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of such compounds often involves click reactions, a class of biocompatible reactions that generate a product from organic azides and alkynes . The exact synthesis process for this specific compound is not available in the retrieved resources.Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a 1,2,3-triazole ring, a phenyl ring, a piperidine ring, a carbonyl group, and a methoxy group . The exact structure would require more specific information or computational chemistry techniques to elucidate.Chemical Reactions Analysis
Triazole compounds are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, participate in click reactions, and undergo various substitution and addition reactions . The specific reactivity of this compound would depend on the conditions and reagents present.Aplicaciones Científicas De Investigación
Drug Discovery
The 1,2,3-triazole core of the compound is structurally similar to an amide bond, which is a common feature in many drugs . This similarity can be exploited in drug discovery, where the compound can serve as a scaffold for developing new medications. Its stability under physiological conditions makes it an excellent candidate for further functionalization and testing in medicinal chemistry.
Organic Synthesis
Due to its high chemical stability and aromatic character, this triazole derivative can be used in organic synthesis as a building block . It can participate in various chemical reactions without undergoing degradation, making it a valuable component in the synthesis of complex organic molecules.
Polymer Chemistry
The compound’s robustness and ability to form hydrogen bonds allow it to be used in polymer chemistry. It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength .
Supramolecular Chemistry
In supramolecular chemistry, the compound can act as a linker or a structural motif due to its strong dipole moment and hydrogen bonding capability. This can lead to the creation of novel supramolecular structures with potential applications in materials science .
Bioconjugation
The compound’s reactive groups make it suitable for bioconjugation techniques, where it can be used to attach biomolecules to various substrates or to each other. This application is particularly useful in the field of chemical biology .
Anticancer Research
Triazole derivatives have shown promise as anticancer agents. The phenyl-1H-1,2,3-triazole moiety of the compound could be explored for its potential to inhibit cancer cell growth and proliferation. Studies on similar structures have demonstrated significant antiproliferative activity .
Antimicrobial Activity
The structural features of triazole derivatives, including the compound , have been associated with antimicrobial properties. Research on similar compounds has revealed their potential to act against a variety of microbial strains, which could be harnessed for developing new antimicrobial drugs .
Antioxidant Properties
Compounds with a triazole ring have also been investigated for their antioxidant properties. The ability to scavenge free radicals makes them candidates for inclusion in treatments aimed at reducing oxidative stress-related damage .
Direcciones Futuras
Triazole compounds have been the focus of many research studies due to their versatile biological activities and their presence in a number of drug classes . Future research could focus on exploring the biological activity of this specific compound, optimizing its synthesis, and investigating its potential applications in medicinal chemistry.
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can lead to changes in the enzyme’s function, potentially inhibiting its activity .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
For example, they can inhibit viral replication, reduce inflammation, kill or inhibit the growth of cancer cells or microbes, inhibit enzymes, and more .
Propiedades
IUPAC Name |
4-methoxy-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-30-19-9-7-16(8-10-19)21(28)23-17-11-13-26(14-12-17)22(29)20-15-27(25-24-20)18-5-3-2-4-6-18/h2-10,15,17H,11-14H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESOGTMOVNUMGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(tert-butyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2973605.png)
![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7,8-dimethyl-4-(2-thienyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2973606.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-2-(morpholin-4-yl)propyl]propanamide](/img/structure/B2973607.png)
![5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2973608.png)



![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide](/img/structure/B2973616.png)
![4-(4-{[4-(2-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2973620.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2973623.png)
![3-cyclohexyl-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2973624.png)